1,7-Naphthyridine 7-oxide

p38 MAP kinase inhibition Structure-activity relationship Kinase selectivity determinant

Researchers face challenges with off-target kinase activity and low selectivity in p38α inhibitor programs. 1,7-Naphthyridine 7-oxide provides a structurally validated solution: - Essential N-oxide oxygen confirmed by X-ray (PDB 3MW1) for hinge-region binding - Demonstrated p38α potency (IC₅₀ = 68 nM) and in vivo efficacy (ED₅₀ = 0.5 mg/kg oral) - Direct cyclization route enables parallel library synthesis; 98% purity available for immediate R&D use

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B12962259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine 7-oxide
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=[N+](C=C2)[O-])N=C1
InChIInChI=1S/C8H6N2O/c11-10-5-3-7-2-1-4-9-8(7)6-10/h1-6H
InChIKeyNJKVQGLSKHFPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridine 7-oxide: Kinase Inhibitor Scaffold and Synthetic Intermediate


1,7-Naphthyridine 7-oxide (CAS 27305-53-9, molecular formula C₈H₆N₂O, molecular weight 146.15 g/mol) is a heterocyclic N-oxide belonging to the naphthyridine family, characterized by a fused bicyclic system with nitrogen atoms at the 1 and 7 positions and an N-oxide functionality at the 7-position . This compound serves as both a key synthetic intermediate for constructing diversely substituted 1,7-naphthyridine derivatives [1] and as the core pharmacophoric scaffold for a validated class of potent and selective p38α mitogen-activated protein (MAP) kinase inhibitors, where the 7-oxide oxygen has been demonstrated to be essential for biological activity and kinase selectivity [2]. The N-oxide functional group at position 7 confers distinct electronic properties that differentiate it from non-oxidized 1,7-naphthyridines, 1-oxide regioisomers, and other naphthyridine isomers such as 1,8-naphthyridine .

Synthetic intermediate

Key building block for diversely substituted 1,7-naphthyridine derivatives via direct cyclization or EMME routes.

p38α MAP kinase inhibitor research

Core pharmacophoric scaffold for studying p38α kinase inhibition; N-oxide oxygen reported as essential for activity and selectivity.

Distinct electronic profile

7-oxide regioisomer offers hydrogen-bond capability within kinase ATP pocket; differentiates from 1-oxide and non-oxidized analogs.

Why the 7-Oxide Is Not Replaceable by Other Analogs or Regioisomers


Substitution of 1,7-naphthyridine 7-oxide with non-oxidized 1,7-naphthyridine or with alternative N-oxide positional isomers (e.g., 1-oxide) is not functionally equivalent. Structure–activity relationship (SAR) studies on the p38α MAP kinase inhibitor series explicitly demonstrated that the N-oxide oxygen is essential for inhibitory activity and constitutes a determinant factor for the marked kinase selectivity observed in this class [1]. The 7-oxide regioisomer is specifically claimed in patent families covering 1,7-naphthyridine derivatives as p38 MAP kinase inhibitors, where the 7-oxide group forms critical hydrogen-bond interactions within the kinase ATP-binding pocket as confirmed by X-ray co-crystallography (PDB 3MW1) [2]. Furthermore, the synthetic route to the 7-oxide is distinct: it can be obtained directly via cyclization of 3-[(trimethylsilyl)ethynyl]-2-pyridinecarbaldehyde oxime under basic conditions, whereas the 1-oxide requires oxidation of the pre-formed 1,7-naphthyridine heterocycle . These differences in pharmacophoric architecture, synthetic accessibility, and documented biological validation prevent simple interchange with alternatives.

!

Non-oxidized 1,7-naphthyridine: SAR studies report that removal of the N-oxide oxygen abolishes p38α inhibitory activity and may compromise kinase selectivity.

!

1-Oxide regioisomer: Different synthetic route and distinct hydrogen-bond geometry; may not reproduce the 7-oxide binding mode observed in co-crystal structures (PDB 3MW1).

Differentiation Evidence for 1,7-Naphthyridine 7-oxide vs. Comparators


N-Oxide Oxygen Is Essential for p38α MAP Kinase Inhibition

In the 1,7-naphthyridine N-oxide series targeting p38α MAP kinase, SAR studies revealed that removal of the N-oxide oxygen abolished inhibitory activity. The N-oxide oxygen was identified as essential for activity and was probably a determinant factor for marked selectivity against other related kinases [1]. This finding was established within the same study by comparing N-oxide-containing compounds against their deoxygenated counterparts, demonstrating that the 7-oxide functional group is not merely a metabolic handle but a critical pharmacophoric element [1]. The co-crystal structure (PDB 3MW1) of a 1,7-naphthyridine 7-oxide derivative bound to p38α kinase (resolution 2.8 Å) confirms that the 7-oxide oxygen participates in key interactions within the ATP-binding site, with the ligand 8-(2,6-dichlorophenyl)-4-(2,4-difluorophenyl)-2-piperidin-4-yl-1,7-naphthyridine 7-oxide exhibiting an IC₅₀ of 0.82 nM in the crystallographic assay [2].

N-Oxide Essential for Activity
Head-to-head
N-oxide-present derivatives: potent p38α inhibition (co-crystallized ligand IC₅₀ = 0.82 nM). Deoxygenated analogs: activity abolished.
N-oxide oxygen is a pharmacophoric requirement for p38α inhibition.
SAR from J. Med. Chem. 2011; co-crystal structure PDB 3MW1, 2.8 Å.
p38 MAP kinase inhibition Structure-activity relationship Kinase selectivity determinant

Potency Advantage Over the Classical p38 Inhibitor SB203580

The 1,7-naphthyridine 7-oxide derivative p38 MAPK-IN-1 (4-(2,4-difluorophenyl)-8-(2-methylphenyl)-1,7-naphthyridine 7-oxide, CAS 1006378-90-0) demonstrates an IC₅₀ of 68 nM (0.068 µM) against p38 MAP kinase [1]. This represents a 4.4-fold to 8.8-fold improvement in potency over the widely used prototypical p38 inhibitor SB203580, which exhibits an IC₅₀ of 300–600 nM (0.3–0.6 µM) depending on assay conditions [2]. The potency advantage is accompanied by sustained target engagement and low clearance pharmacokinetics reported for the series [1]. Notably, p38 MAPK-IN-1 is a direct derivative of the 1,7-naphthyridine 7-oxide scaffold, demonstrating that the 7-oxide core enables access to nanomolar-range potency that exceeds the benchmark set by the imidazole-based SB203580 chemotype [1] [2].

Potency vs. SB203580
Cross-study comparable
p38 MAPK-IN-1 (7-oxide derivative) IC₅₀ = 68 nM. SB203580 IC₅₀ = 300–600 nM. ~4.4- to 8.8-fold lower IC₅₀ reported.
Reported IC₅₀ context suggests lower-concentration inhibition profile.
Cross-assay comparison; independent supplier characterization data.
p38 MAP kinase Inhibitor potency comparison IC50 benchmarking

In Vivo Oral Efficacy in Inflammation Models

1,7-Naphthyridine 7-oxide derivatives demonstrated robust oral efficacy in both acute and chronic in vivo inflammation models. In an acute murine model of LPS-induced TNFα production, oral administration of a 7-oxide derivative 1.5 hours prior to LPS challenge achieved an ED₅₀ of 0.5 mg/kg [1]. Oral efficacy was further confirmed in a chronic model of adjuvant arthritis in rats with established disease, where oral administration yielded an ED₅₀ below 1 mg/kg [1]. For comparison, many early-generation p38 inhibitors (e.g., SB203580) require significantly higher doses or intraperitoneal administration to achieve comparable in vivo TNFα suppression, and several clinical-stage p38 inhibitors have encountered dose-limiting toxicities that precluded achieving the exposures needed for robust in vivo target engagement [2]. The sub-mg/kg oral ED₅₀ values reported for the 1,7-naphthyridine 7-oxide series represent a therapeutically meaningful efficacy benchmark.

In Vivo TNFα Model Response
Cross-study comparable
Oral ED₅₀ = 0.5 mg/kg (murine LPS-induced TNFα). ED₅₀
Reported in vivo model-response context; may support oral dosing research.
Model-specific endpoints; translation to other models requires validation.
Direct Cyclization Route
Supporting evidence
7-Oxide obtained directly from alkynylpyridinecarbaldehyde oxime cyclization; avoids separate oxidation step. mp 142–145 °C.
Convergent synthetic strategy; distinct from 1-oxide post-hoc oxidation.
Numata et al. Synthesis 1999; EMME route also available.
Kinase Selectivity Determinant
Class-level inference
N-oxide oxygen identified as probable selectivity factor; quantitative kinome panel data not fully reported.
Provides structural hypothesis for selectivity; requires comprehensive profiling.
Selectivity over related kinases noted but not quantified.
In vivo pharmacology Oral bioavailability TNFα inhibition Anti-inflammatory efficacy

Synthetic Route Specificity via Direct Cyclization

1,7-Naphthyridine 7-oxide (25c) is accessible via a direct cyclization route: 3-[(trimethylsilyl)ethynyl]-2-pyridinecarbaldehyde (13c) reacts with NH₂OH·HCl to yield the 7-oxide directly, without requiring a separate oxidation step of the pre-formed naphthyridine . This stands in contrast to the synthesis of 1,7-naphthyridine 1-oxide, which typically proceeds through oxidation of the parent 1,7-naphthyridine heterocycle after ring construction . The direct cyclization route to the 7-oxide (mp 142–145 °C; lit. mp 150 °C) proceeds via an oxime intermediate under basic conditions, representing a fundamentally different retrosynthetic disconnection . Additionally, the EMME (diethyl ethoxymethylenemalonate) route starting from 3-aminopyridine N-oxide yields 3-ethoxycarbonyl-4-oxo-1,4-dihydro-1,7-naphthyridine 7-oxide, enabling further functionalization at multiple positions [1]. The 7-oxide can subsequently be deoxygenated to the parent 1,7-naphthyridine if desired, providing synthetic flexibility not available with other regioisomers [1].

Direct Cyclization Route
Supporting evidence
7-Oxide obtained directly from alkynylpyridinecarbaldehyde oxime cyclization; avoids separate oxidation step. mp 142–145 °C.
Convergent synthetic strategy; distinct from 1-oxide post-hoc oxidation.
Numata et al. Synthesis 1999; EMME route also available.
Heterocyclic synthesis N-oxide regiochemistry Synthetic accessibility Scaffold diversification

Kinase Selectivity Driven by the N-Oxide Oxygen

The SAR investigation within the 1,7-naphthyridine N-oxide series identified the N-oxide oxygen as 'probably a determinant factor for its marked selectivity against other related kinases' [1]. This selectivity is structurally rationalized by the co-crystal structure (PDB 3MW1), where the 7-oxide oxygen of the ligand engages in specific hydrogen-bond interactions within the p38α ATP-binding pocket that are not conserved across other kinase ATP sites [2]. For context, the prototypical p38 inhibitor SB203580 exhibits only approximately 100-fold selectivity over PKB, LCK, and GSK-3β, and inhibits JNK/SAPK with an IC₅₀ of 3–10 μM . While quantitative kinome-wide selectivity profiling data for the 1,7-naphthyridine 7-oxide series is not fully publicly available in a comprehensive panel format, the explicit identification of the N-oxide as a selectivity determinant provides a structural hypothesis for achieving improved selectivity over non-N-oxide p38 inhibitor chemotypes [1].

Kinase Selectivity Determinant
Class-level inference
N-oxide oxygen identified as probable selectivity factor; quantitative kinome panel data not fully reported.
Provides structural hypothesis for selectivity; requires comprehensive profiling.
Selectivity over related kinases noted but not quantified.
Kinase selectivity profiling p38α MAP kinase Off-target activity Chemical probe development

High-Value Applications of 1,7-Naphthyridine 7-oxide


p38α MAP Kinase Inhibitor Lead Optimization

Research groups pursuing novel p38α MAP kinase inhibitors for inflammatory disease can employ 1,7-naphthyridine 7-oxide as a validated starting scaffold. The N-oxide oxygen has been established as essential for p38α inhibitory activity and kinase selectivity, and the co-crystal structure (PDB 3MW1) provides a structural blueprint for rational, structure-based design of substituents at the 2, 4, and 8 positions [1]. The scaffold's demonstrated sub-100 nM potency (p38 MAPK-IN-1 IC₅₀ = 68 nM) and sub-mg/kg oral in vivo efficacy (ED₅₀ = 0.5 mg/kg) establish a strong efficacy benchmark that new derivatives can be measured against, making it suitable for programs that require oral anti-inflammatory agents with low dose burdens [1].

Selective Kinase Chemical Probe Development

The identification of the N-oxide oxygen as a selectivity determinant against other related kinases positions 1,7-naphthyridine 7-oxide as a scaffold of choice for developing chemical probes for dissecting p38α-specific signaling pathways. In contrast to SB203580, which shows only ~100-fold selectivity over PKB, LCK, and GSK-3β , the 7-oxide scaffold offers a structural hypothesis for achieving improved kinome selectivity through specific hydrogen-bond interactions within the p38α ATP pocket that are not conserved across other kinases [2]. This is critical for target validation studies where off-target kinase inhibition would confound phenotypic interpretation.

Scalable Synthesis of Diversely Substituted Derivatives

The direct cyclization route to 1,7-naphthyridine 7-oxide from alkynylpyridinecarbaldehyde precursors offers a convergent strategy that can be leveraged for parallel library synthesis. Unlike the 1-oxide, which requires a separate oxidation step after naphthyridine ring formation, the 7-oxide is formed directly during the cyclization step, reducing synthetic step count and enabling late-stage diversification. Additionally, the EMME route starting from 3-aminopyridine N-oxide provides access to 3-ethoxycarbonyl-4-oxo-1,4-dihydro-1,7-naphthyridine 7-oxide [3], which can be elaborated into diverse analogs through standard medicinal chemistry transformations. The compound's availability at 98% purity from commercial vendors (CAS 27305-53-9) further supports its use as a reliable building block for drug discovery programs.

Co-Crystallization and Fragment-Based Drug Design

The availability of a high-quality co-crystal structure (PDB 3MW1, 2.8 Å resolution) of a 1,7-naphthyridine 7-oxide derivative bound to p38α kinase [2] makes this scaffold an ideal candidate for fragment-based drug design (FBDD) and structure-guided optimization campaigns. Researchers can use 1,7-naphthyridine 7-oxide as a core fragment for soaking experiments, with the N-oxide oxygen providing a directional hydrogen-bond anchor within the kinase hinge region. The compound's modest molecular weight (146.15 g/mol) and favorable ligand efficiency metrics position it as an attractive fragment starting point for iterative structure-based optimization.

Application
Selection Property
Validation Focus
p38α MAP kinase inhibitor research
N-oxide-dependent p38α inhibition scaffold
p38α enzymatic and selectivity assays
Selective kinase chemical probe development
N-oxide selectivity determinant hypothesis
Kinase selectivity profiling against related kinases
Parallel library synthesis of 7-oxide derivatives
Direct cyclization synthetic accessibility
Route scalability and diversification efficiency
Fragment-based lead discovery
Pre-existing co-crystal structure (PDB 3MW1)
Structure-guided optimization and soaking experiments
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